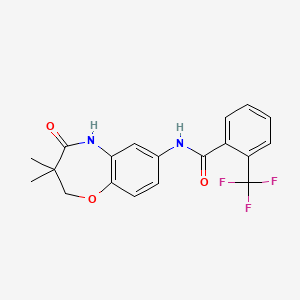
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide” is a synthetic organic compound that belongs to the class of benzoxazepines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents under specific conditions.
Amidation Reaction: The final step could involve the reaction of the intermediate with a benzoyl chloride derivative to form the benzamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzoxazepine ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific biological target. Generally, benzoxazepines can interact with enzymes, receptors, or other proteins, modulating their activity. The trifluoromethyl group might enhance the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
Benzoxazepine Derivatives: Compounds with similar core structures but different substituents.
Trifluoromethylated Compounds: Other compounds containing the trifluoromethyl group.
Uniqueness
The unique combination of the benzoxazepine ring and the trifluoromethyl group might confer distinct biological properties, making it a valuable compound for research and development.
生物活性
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of benzoxazepines and features a trifluoromethyl group which may enhance its biological activity. Its molecular formula is C16H16F3N2O with a molecular weight of approximately 320.31 g/mol. The compound's structure includes a tetrahydrobenzoxazepine ring, which is known for various pharmacological properties.
1. Anticancer Properties
Research has indicated that compounds with similar structures exhibit anticancer activities. For instance, studies have shown that benzoxazepine derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic factors.
2. Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Compounds with similar chemical frameworks have demonstrated effectiveness against a range of bacterial strains, indicating potential as a lead compound for antibiotic development.
3. Anti-inflammatory Effects
The anti-inflammatory potential of benzoxazepine derivatives has been documented in various studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting therapeutic applications in inflammatory diseases.
The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors that play critical roles in cellular signaling pathways. For example:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or inflammation.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors implicated in disease processes.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
属性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c1-18(2)10-27-15-8-7-11(9-14(15)24-17(18)26)23-16(25)12-5-3-4-6-13(12)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOURXAYIEMAJCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)NC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














